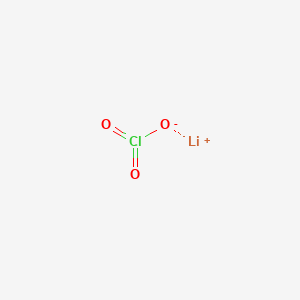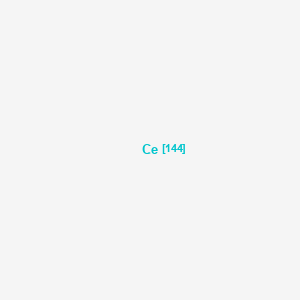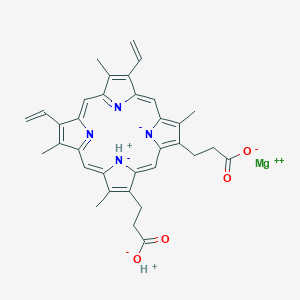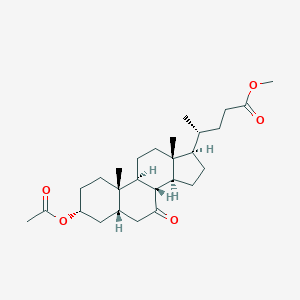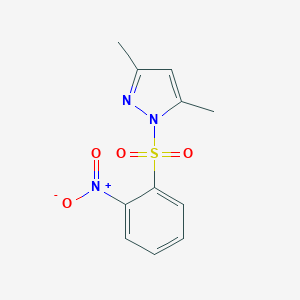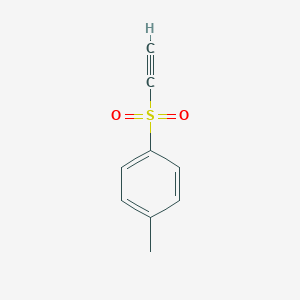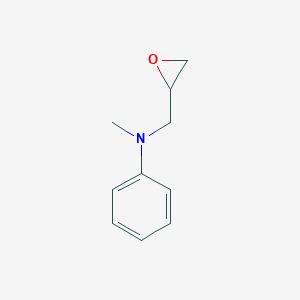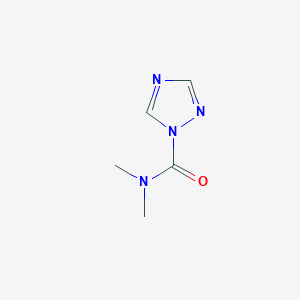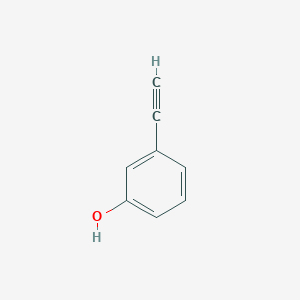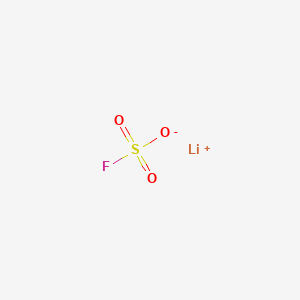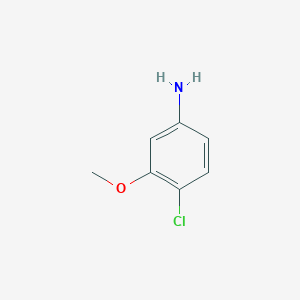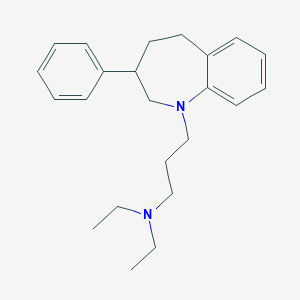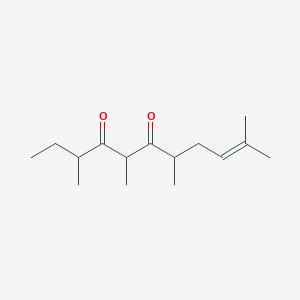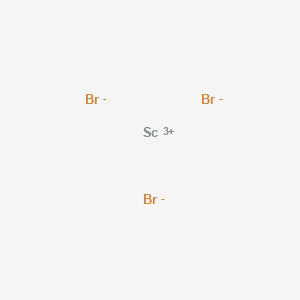
Scandium(3+);tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Scandium(III) bromide can be synthesized in several ways, although specific methods detailing its synthesis were not directly found in the available literature. However, scandium compounds, such as scandium(III) triflate, have been utilized in catalytic systems, suggesting potential methodologies that could be adapted for scandium(III) bromide synthesis (Song et al., 2000).
Molecular Structure Analysis
The molecular structure of scandium(III) compounds has been extensively studied, providing insights into their coordination geometry. For example, scandium oxide bromide, ScOBr, showcases a distorted octahedral fashion surrounding Sc3+ ions, which could offer parallels to the structural aspects of scandium(III) bromide (Jongen & Meyer, 2005).
Chemical Reactions and Properties
Scandium(III) bromide, similar to other scandium compounds, may participate in various chemical reactions, including catalysis and complex formation. Scandium(III) triflate, for instance, has demonstrated high catalytic activity in acylation reactions, suggesting that scandium(III) bromide might also exhibit unique reactivity patterns (Ishihara et al., 1996).
Physical Properties Analysis
The physical properties of scandium(III) bromide, such as melting point, solubility, and density, are crucial for its handling and application in various chemical processes. While specific data on scandium(III) bromide were not identified, the study of hydrated scandium halides provides valuable information on the solubility and hydration states, which are critical for understanding its physical behavior (Lim et al., 2000).
Chemical Properties Analysis
The chemical properties of scandium(III) bromide, including its reactivity, stability, and interaction with other substances, are fundamental to its applications in synthesis and catalysis. Research on scandium compounds, such as scandium triflate's role in Strecker-type reactions, may offer insights into the chemical behavior of scandium(III) bromide (Kobayashi & Busujima, 1998).
Applications De Recherche Scientifique
-
Chemical Thermodynamics and Thermochemistry
- Scandium trihalides, including Scandium(3+);tribromide, have been studied for their thermodynamic properties .
- The methods of application involve critical analysis and processing of primary data available in literature .
- The thermodynamic functions of entropy, the reduced Gibbs free energies, and the enthalpy increments were calculated using both the experimental data available in literature and the missing estimated thermodynamic data .
-
Electrical Engineering Industry
- Scandium halides, particularly Scandium(3+);tribromide, are used as filler components in mercury-free metal halide lamps .
- The application involves the design and development of mercury-free general lighting service lamps and special light bulbs .
- The technical effects of this invention include improved environmental safety of lamp production, service, and storage .
-
Production of Metallic Scandium
-
Preparation of Unusual Clusters
- Scandium bromide is used for solid state synthesis of unusual clusters such as Sc19Br28Z4, where Z can be Mn, Fe, Os, or Ru .
- The method of application involves the use of Scandium bromide in the solid state synthesis process .
- These clusters are of interest for their structure and magnetic properties .
-
Catalysis
- While not directly related to Scandium(3+);tribromide, Scandium triflate, another Scandium compound, has found applications in diverse fields, ranging from organic synthesis to polymerization reactions .
- The application involves the use of Scandium triflate as a catalyst in these reactions .
- The outcomes include improved selectivity and higher yields compared to traditional catalysts .
-
Preparation of Anhydrous Scandium Bromide
- Scandium bromide can be prepared by reacting excess hydrobromic acid with scandium oxide, and the hexahydrate can be crystallized from the solution .
- The method of application involves the use of Scandium bromide in the preparation process .
- The outcome is the production of anhydrous Scandium bromide .
-
Next-Generation Batteries
- While not directly related to Scandium(3+);tribromide, Scandium, a rare earth metal, has emerged as a promising candidate for revolutionizing battery technology .
- The application involves the use of Scandium in the development of solid-state batteries .
- These batteries promise to be safer, more efficient, and capable of holding more energy than the lithium-ion batteries currently in widespread use .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
scandium(3+);tribromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Sc/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHYFNIXVIIJR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sc+3].[Br-].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(3+);tribromide | |
CAS RN |
13465-59-3 |
Source


|
| Record name | Scandium bromide (ScBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

